molecular formula C13H20O2 B8365409 2-(p-tert-Butylphenoxy)-1-propanol

2-(p-tert-Butylphenoxy)-1-propanol

Cat. No. B8365409
M. Wt: 208.30 g/mol
InChI Key: VUKPLTNWMKDJTF-UHFFFAOYSA-N
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Patent
US04125732

Procedure details

A solution of 6.6 g of 2-(p-tert-butylphenoxy)propionic acid in 25 ml of tetrahydrofuran is added dropwise to a chilled (5° C.) solution of 60 ml of 1M diborane in tetrahydrofuran. The mixture is stirred for 1 hr at 5° C. and at room temperature overnight. The mixture is poured onto 300 g of ice-water and extracted with ether. The ether extracts are dried (MgSO4) and concentrated under vacuum to give 5.5 g of product as a colorless liquid.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:16]=[CH:15][C:8]([O:9][CH:10]([CH3:14])[C:11](O)=[O:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].B#B>O1CCCC1>[C:1]([C:5]1[CH:16]=[CH:15][C:8]([O:9][CH:10]([CH3:14])[CH2:11][OH:12])=[CH:7][CH:6]=1)([CH3:3])([CH3:2])[CH3:4]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(OC(C(=O)O)C)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
B#B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice water
Quantity
300 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hr at 5° C. and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(OC(CO)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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